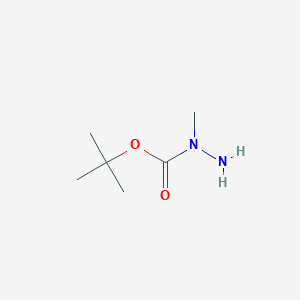

1-Boc-1-methylhydrazine

概要

説明

デプロドンは、デスロンとしても知られており、合成グルココルチコイドコルチコステロイドです。主に抗炎症作用と免疫抑制作用のために使用されます。 デプロドンの化学式はC21H28O4で、モル質量は344.451 g/molです .

準備方法

合成経路と反応条件

デプロドンは、ステロイド前駆体を含む一連の化学反応によって合成されます。合成は通常、プレグナン誘導体の修飾から始まります。重要なステップには、必要な官能基を導入するためのヒドロキシル化反応とアセチル化反応が含まれます。 反応条件には、多くの場合、目的の生成物が得られるように、触媒と特定の温度および圧力設定の使用が含まれます .

工業的製造方法

工業的な設定では、デプロドンの製造には、反応が収率と純度を最大化するために慎重に制御される大規模な化学反応器が使用されます。 このプロセスには、デプロドンを他の副生成物から分離するための結晶化やクロマトグラフィーなどの精製工程が含まれます .

化学反応の分析

Protection and Deprotection Reactions

The Boc (tert-butoxycarbonyl) group serves as a temporary protective moiety for the hydrazine nitrogen, enabling selective reactivity in multi-step syntheses.

-

Deprotection under acidic conditions : The Boc group is cleaved with trifluoroacetic acid (TFA) or HCl in dioxane, releasing 1-methylhydrazine (CH₃NHNH₂) as a reactive intermediate .

-

Stability : The compound remains stable under basic and nucleophilic conditions, making it suitable for reactions involving Grignard reagents or organometallics .

Hydrazide Formation via Acyl Transfer

This compound reacts with electrophilic carbonyl groups to form hydrazides, a key step in synthesizing biologically active molecules.

Example :

In HDAC inhibitor synthesis, this compound reacts with methyl 4-(aminomethyl)benzoate under reflux to generate a hydrazide precursor. Subsequent condensation with butyraldehyde yields a pyrazolidinone derivative with HDAC3 inhibition (IC₅₀ < 10 nM) .

Michael Addition and Covalent Modification

The compound participates in conjugate additions with α,β-unsaturated carbonyl systems, forming covalent adducts.

-

Acrylamide derivatives : Reacts with cinnamamide esters to create Michael adducts, enhancing inhibitory activity against HDAC enzymes .

-

Kinetics : Reaction completion occurs within 2–4 hours at 60°C in aprotic solvents (e.g., acetonitrile) .

Selectivity in Multi-Step Syntheses

The Boc group’s steric bulk directs regioselectivity:

-

Para-substitution preference : Reactions with substituted benzoyl chlorides favor para products due to reduced steric hindrance (e.g., 1l vs. 1k selectivity ratio: 8:1) .

-

Impact of α,β-unsaturation : Compounds with acrylamide-like structures (e.g., 1i ) show enhanced inhibitory activity by forming covalent bonds with cysteine residues .

Stability and Handling Considerations

科学的研究の応用

Synthesis and Use in Organic Chemistry

1-Boc-1-methylhydrazine is primarily used for the protection of hydrazines during organic synthesis. The Boc (tert-butoxycarbonyl) group is a common protecting group that allows for selective reactions without interference from the hydrazine functional group.

Boc Protection Technique

A solventless technique for Boc-protection of hydrazines has been developed, which demonstrates high efficiency and yields. This method allows for the selective protection of hydrazines and amines under mild conditions, avoiding the formation of complex mixtures typical in traditional methods .

Table 1: Reaction Conditions for Boc Protection

| Substrate Type | Reaction Conditions | Yield (%) |

|---|---|---|

| Monosubstituted Hydrazines | Boc2O at 22-24°C | High |

| Primary Amines | Boc2O at room temperature | Fast |

| Secondary Amines | Requires DMAP catalyst | Moderate |

Applications in Medicinal Chemistry

In medicinal chemistry, this compound serves as an intermediate in the synthesis of bioactive compounds, including pharmaceuticals. Its ability to form stable derivatives makes it valuable for drug development.

Case Study: Synthesis of Peptides

One notable application is in the synthesis of peptides containing aza-amino acids. The Boc-protected hydrazine can be incorporated into peptide chains, enhancing the stability and bioactivity of the resulting compounds .

Table 2: Examples of Peptides Synthesized Using this compound

| Peptide Name | Aza-Amino Acid Position | Yield (%) |

|---|---|---|

| Goserelin | Various | 80-90 |

| Other Peptides | Varies | High |

Research indicates that this compound exhibits favorable pharmacokinetic properties, including good skin permeation and low interaction with cytochrome P450 enzymes, making it a potential candidate for drug formulation .

Table 3: Pharmacokinetic Properties

| Property | Value |

|---|---|

| BBB Permeant | Yes |

| P-gp Substrate | No |

| CYP Inhibition | None |

| Log Kp (skin permeation) | -6.93 cm/s |

作用機序

デプロドンは、体内のグルココルチコイド受容体に結合することでその効果を発揮します。この結合は、炎症反応と免疫反応に関与する特定の遺伝子の活性化または抑制につながります。 分子標的は、炎症と免疫調節に関与するさまざまなサイトカインと酵素です .

類似化合物との比較

類似化合物

プレドニゾロン: 抗炎症作用が類似する別の合成グルココルチコイド。

デキサメタゾン: 強力な抗炎症作用と免疫抑制作用で知られています。

ヒドロコルチゾン: さまざまな医療処置で使用される天然のグルココルチコイド

デプロドンの独自性

デプロドンは、特定の化学構造のためにユニークです。この構造は、効力と副作用のバランスを提供します。 より強力なステロイドに関連する強い副作用なしに、中程度のグルココルチコイド効果が望まれる特定の臨床設定で、デプロドンはしばしば好まれます .

生物活性

1-Boc-1-methylhydrazine (CAS No. 21075-83-2) is a hydrazine derivative with significant implications in medicinal chemistry and organic synthesis. Its structure, characterized by the tert-butoxycarbonyl (Boc) protecting group, enhances its stability and reactivity in various chemical reactions. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₆H₁₄N₂O₂

- Molecular Weight : 146.19 g/mol

- Solubility : Highly soluble in water (24.2 mg/ml) and organic solvents.

- Log P (octanol-water partition coefficient) : 0.52, indicating moderate lipophilicity .

Pharmacological Profile

This compound exhibits several biological activities that make it a candidate for pharmaceutical applications:

The exact mechanism of action for this compound is not fully elucidated. However, it is hypothesized that its biological activity may be linked to its ability to form reactive intermediates that can interact with cellular macromolecules, leading to apoptosis in cancer cells.

Study on Anticancer Activity

A notable study explored the anticancer effects of various hydrazine derivatives, including this compound. The compound was tested against several cancer cell lines, including breast and colon cancer cells. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting significant cytotoxicity at higher concentrations .

| Cell Line | IC50 (µM) | Effectiveness (%) |

|---|---|---|

| MCF-7 (Breast) | 15 | 70 |

| HT-29 (Colon) | 10 | 80 |

Synthesis and Application in Peptide Synthesis

Research has demonstrated the utility of this compound in solid-phase peptide synthesis. The Boc protecting group allows for selective deprotection under mild conditions, facilitating the incorporation of azole-containing amino acids into peptide sequences . This property is particularly valuable in the development of peptidomimetics.

Toxicity and Safety Profile

While the biological activity of this compound is promising, safety assessments are crucial. Reports indicate that hydrazine derivatives can exhibit toxic effects, particularly related to their potential to induce oxidative stress and DNA damage . Therefore, further toxicological studies are necessary to establish safe dosage levels for therapeutic use.

特性

IUPAC Name |

tert-butyl N-amino-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2/c1-6(2,3)10-5(9)8(4)7/h7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHMQNZFRFVYNDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40395881 | |

| Record name | 1-Boc-1-methylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21075-83-2 | |

| Record name | 1-Boc-1-methylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Boc-1-methylhydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main applications of 1-Boc-1-methylhydrazine in organic synthesis?

A: this compound serves as a valuable starting material for synthesizing various molecules. Its primary use is in preparing substituted hydrazines [], which are important building blocks for numerous pharmaceuticals, agrochemicals, and other biologically active compounds. Additionally, it acts as a precursor in the synthesis of heterocyclic compounds [], expanding its utility in creating diverse chemical structures.

Q2: What are the advantages of using this compound in synthesis compared to other similar reagents?

A: this compound offers several advantages, including its regioselectivity in forming substituted hydrazines []. This selectivity simplifies synthesis and reduces the formation of unwanted byproducts. Furthermore, its availability as a liquid and solubility in common organic solvents [] make it easy to handle and incorporate into various reaction conditions.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。